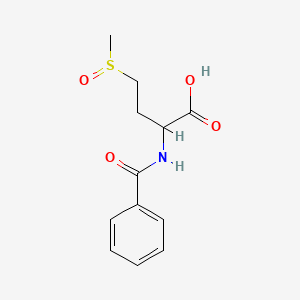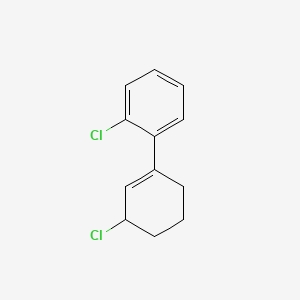
2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two chlorine atoms at the 2’ and 5’ positions and a tetrahydro structure. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives, including 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl, often involves metal-catalyzed cross-coupling reactions. Common methods include the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids, and the Ullmann reaction, which involves copper catalysts .
Industrial Production Methods: Industrial production of biphenyl derivatives typically employs scalable methods such as the Wurtz-Fittig reaction, where aryl halides react with sodium metal, and the Kumada coupling, which uses Grignard reagents and nickel catalysts .
化学反应分析
Types of Reactions: 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core.
Nucleophilic Substitution: The chlorine atoms in 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Nucleophilic Substitution: Nucleophiles such as amines and alkoxides can be used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives .
科学研究应用
2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the biphenyl core can influence the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
相似化合物的比较
2,3’,4’,5-Tetrachlorobiphenyl: Another biphenyl derivative with four chlorine atoms, known for its use in industrial applications.
1,2,3,4-Tetrahydronaphthalene: A related compound with a similar tetrahydro structure but different aromatic core.
Uniqueness: 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and tetrahydro structure, which can influence its chemical reactivity and biological activity .
属性
分子式 |
C12H12Cl2 |
|---|---|
分子量 |
227.13 g/mol |
IUPAC 名称 |
1-chloro-2-(3-chlorocyclohexen-1-yl)benzene |
InChI |
InChI=1S/C12H12Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-2,6-8,10H,3-5H2 |
InChI 键 |
PFNYXNZIRLFLGM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C=C(C1)C2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
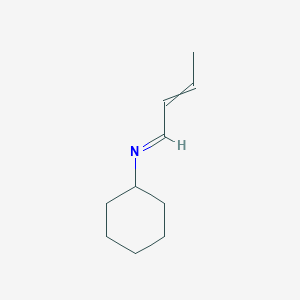
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
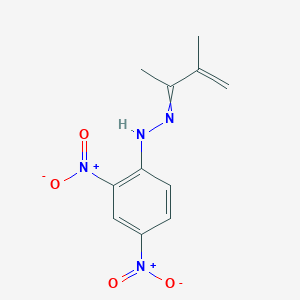
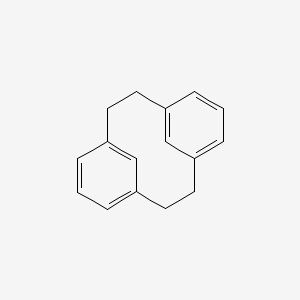

![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
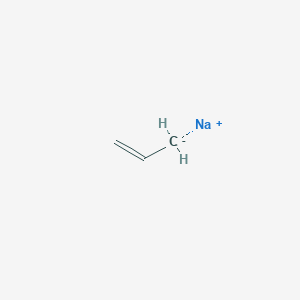
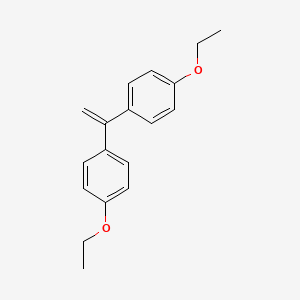
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
